molecular formula C15H19B B1278518 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene CAS No. 364626-67-5

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene

Cat. No.: B1278518
CAS No.: 364626-67-5
M. Wt: 279.21 g/mol
InChI Key: NPVIBWATZCPDIH-UHFFFAOYSA-N
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Description

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene is an organic compound with the molecular formula C15H21Br It is a derivative of naphthalene, characterized by the presence of a bromine atom and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene typically involves the bromination of 1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation Reactions: Major products are naphthoquinones or other oxidized derivatives.

    Reduction Reactions: The primary product is 1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene.

Scientific Research Applications

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
  • 6-Bromo-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene
  • 6-Bromo-1,1,4,4,7-pentamethyl-naphthalene

Uniqueness

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene is unique due to its specific substitution pattern and the presence of both bromine and multiple methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-bromo-1,1,4,4,7-pentamethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVIBWATZCPDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(C=CC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449800
Record name 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364626-67-5
Record name 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 15.3 g (51.5 mmol) of 2-bromo-3-methyl-6-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene in 120 ml of pyridine was added 17.9 ml (192 mmol) of phosphorus oxychloride. The reaction mixture was heated to 100°. After 6 h, cooled to room temperature and carefully poured onto ice with stirring. After 1 h, extracted with ethyl acetate, washed with 2 N HCl and brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by gravity chromatography (gradient elution: hexane-10% ethyl acetate/hexane) to afford 12.5 g (87%) of 2-bromo-3,5,5,8,8-pentamethyl-5,8-dihydronaphthalene.
Name
2-bromo-3-methyl-6-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Reactant of Route 2
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Reactant of Route 3
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Reactant of Route 4
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Reactant of Route 5
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Reactant of Route 6
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene

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